molecular formula C11H8Cl3NO3 B13830516 Einecs 261-956-4 CAS No. 59850-84-9

Einecs 261-956-4

Cat. No.: B13830516
CAS No.: 59850-84-9
M. Wt: 308.5 g/mol
InChI Key: AXAMGQGRJNJYQZ-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C11H8Cl3NO3. It is known for its unique structure, which includes a trichlorophenyl group attached to a 5-oxo-L-prolinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate typically involves the reaction of 2,4,6-trichlorophenol with 5-oxo-L-proline in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenyl 5-oxo-L-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenyl derivatives .

Scientific Research Applications

2,4,6-Trichlorophenyl 5-oxo-L-prolinate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 5-oxo-L-prolinate moiety may also play a role in binding to biological molecules, affecting their function and activity.

Comparison with Similar Compounds

  • 2,4,5-Trichlorophenyl 5-oxo-L-prolinate
  • 2,4-Dichlorophenyl 5-oxo-L-prolinate
  • 2,6-Dichlorophenyl 5-oxo-L-prolinate

Comparison: 2,4,6-Trichlorophenyl 5-oxo-L-prolinate is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In comparison, compounds with fewer chlorine atoms may exhibit different reactivity patterns and biological effects.

Properties

CAS No.

59850-84-9

Molecular Formula

C11H8Cl3NO3

Molecular Weight

308.5 g/mol

IUPAC Name

(2,4,6-trichlorophenyl) 5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H8Cl3NO3/c12-5-3-6(13)10(7(14)4-5)18-11(17)8-1-2-9(16)15-8/h3-4,8H,1-2H2,(H,15,16)

InChI Key

AXAMGQGRJNJYQZ-UHFFFAOYSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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